(E)-7-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide
CAS No.:
Cat. No.: VC17720805
Molecular Formula: C10H8FN3O
Molecular Weight: 205.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8FN3O |
|---|---|
| Molecular Weight | 205.19 g/mol |
| IUPAC Name | 7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |
| Standard InChI | InChI=1S/C10H8FN3O/c11-7-2-1-6-3-4-13-9(8(6)5-7)10(12)14-15/h1-5,15H,(H2,12,14) |
| Standard InChI Key | LEWCGMPZGHVIGV-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)F |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2C(=NO)N)F |
Introduction
(E)-7-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide is a synthetic compound belonging to the isoquinoline family. It is characterized by a fluorine atom at the 7-position and a hydroxyl group at the N'-position of the carboximidamide functional group. This compound has garnered significant interest in medicinal chemistry due to its potential applications in cancer therapy and antimicrobial research.
Synthesis
The synthesis of (E)-7-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide typically involves multi-step reactions:
-
Isoquinoline Derivative Preparation: The isoquinoline core is functionalized to introduce the fluorine atom at the 7-position.
-
Carboximidamide Functionalization: The carboximidamide group is added using reagents like hydroxylamine derivatives under controlled conditions such as specific temperatures and solvents.
-
Purification and Characterization: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the compound .
Biological Activities
4.1 Antimicrobial Potential
Studies have shown that derivatives of isoquinoline compounds exhibit antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups, such as fluorine, enhances this activity by increasing electrophilicity.
4.2 Anticancer Applications
Preliminary research suggests that (E)-7-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further exploration in oncology.
Mechanism of Action
Although the exact mechanism of action is not fully elucidated, it is hypothesized that:
-
The fluorine substituent increases interaction with biological targets by altering electronic properties of the isoquinoline ring system.
-
The hydroxyl group contributes to hydrogen bonding with active sites in proteins or enzymes, potentially inhibiting their function .
Analytical Data
| Property | Value/Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.19 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in polar organic solvents |
| Spectroscopic Techniques | NMR, MS, IR |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume